Vinamidine-hydroxide Sulfate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

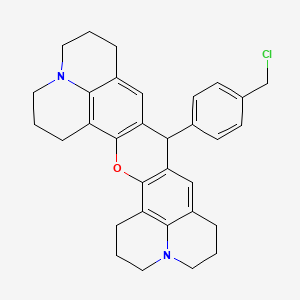

Vinamidine-hydroxide Sulfate is a biochemical compound with the molecular formula C46H56N4O11•x (H2O4S) and a molecular weight of 840.97 . It is used for proteomics research .

Synthesis Analysis

The synthesis of Vinamidine-hydroxide Sulfate involves the oxidation of vinamidinium salts with meta-chloroperbenzoic acid . This process is a key synthetic step towards new persistent 1,3-di(amino)oxyallyl radical cations . When applied to parent vinamidines, this protocol allows for a simple straightforward synthesis of α-keto-β-diimine ligands .Molecular Structure Analysis

The molecular structure of Vinamidine-hydroxide Sulfate is complex and involves a variety of N-substituents, as well as bulky, electron-withdrawing, or electron-donating R groups . Substitution at the central carbon atom has also been explored as a strategy to tame this reactive position and enhance the chemical stability of the complex .Chemical Reactions Analysis

The reaction of vinamidine reagents (such as vinamidinium salts, enaminones) with cyanoacetamide derivatives have been successfully utilized for various purposes . Vinamidinium salts, important three-carbon building blocks, have been widely utilized to construct substituted benzenes and heterocyclic compounds .Applications De Recherche Scientifique

Synthesis and Characterization : Vinamidine and its derivatives, including Vinamidine-hydroxide sulfate, have been synthesized and characterized in various studies. For instance, the total synthesis of Vinamidine was achieved through the oxidation of cleavamine, leading to the isolation of the natural product (Kutney, Balsevich, & Worth, 1979). Similarly, studies have explored the in vitro metabolic transformations of Vinamidine, illustrating its chemical reactivity and potential for various applications (Elmarakby et al., 1989).

Chelate Compounds : Research has focused on the synthesis of chelate compounds involving Vinamidine. One study described the creation of Vinamidine Boron Chelate compounds, demonstrating the potential of Vinamidine in forming complex structures (Kuhn et al., 1990).

Ligand Synthesis : Vinamidine derivatives have been used in the synthesis of α-keto-β-diimine ligands, showcasing their role in the creation of new compounds for various applications. This includes the development of new radical cations and ligands for potential use in different chemical processes (Tripathi et al., 2018).

Complex Formation with Metals : Studies have also investigated the formation of complexes involving Vinamidine and metals like manganese, zinc, and cadmium. This research highlights the potential of Vinamidine in creating complexes with low-valent metal centers, which could be useful in various chemical and industrial processes (Prust et al., 2001).

Physicochemical Properties : Research on the basicity and physicochemical properties of Vinamidine structures in different phases, like gas and acetonitrile, contributes to understanding the fundamental properties of these compounds. This knowledge is crucial for their application in various scientific fields (Radić & Maksić, 2012).

Synthesis of β-Diketimine Derivatives : The reaction of Vinamidinium salts with different nucleophiles has been explored for the synthesis of β-Diketimine derivatives. This demonstrates the versatility of Vinamidine in synthesizing a range of useful organic compounds (Mehranpour et al., 2020).

Propriétés

Numéro CAS |

70560-45-1 |

|---|---|

Nom du produit |

Vinamidine-hydroxide Sulfate |

Formule moléculaire |

C₄₆H₅₆N₄O₁₁ . x( H₂O₄S) |

Poids moléculaire |

840.969808 |

Synonymes |

3’R-Hydroxyvinamidine; 3’R-Hydroxycatharinine; (3’R)-4’-Deoxy-3’-hydroxy-4’,5’-dioxo-4’,5’-secovincaleukoblastine; (2β,3β,4β,5α,12R,19α)-4-(acetyloxy)-6,7-didehydro-15-[(5R,7S)-3-formyl-1,2,3,4,5,6,7,8-octahydro-5-[(1R)-1-hydroxy-2-oxobutyl]-7-(metho |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-Fluorophenyl)ethylidene]hydroxylamine](/img/structure/B1148101.png)